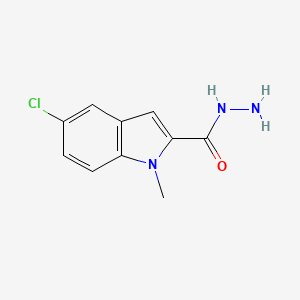

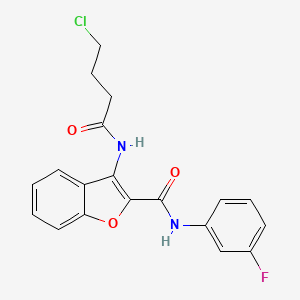

5-chloro-1-methyl-1H-indole-2-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-chloro-1-methyl-1H-indole-2-carbohydrazide is a chemical compound that has been widely used in scientific research. It is a heterocyclic compound that contains both nitrogen and chlorine atoms in its structure. This compound has been synthesized using various methods and has been studied for its potential applications in the field of biochemistry and pharmacology.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

- The compound is used as a core for synthesizing various derivatives. For instance, Kaynak et al. (2005) synthesized N'-alkylidene/cycloalkylidene derivatives of a similar compound, 5-methyl-3-phenyl-1H-indole-2-carbohydrazide, and conducted a detailed structural analysis using methods like UV, IR, NMR, and X-ray diffraction. This study signifies the compound's role in generating new chemical entities with potentially varied applications (Kaynak, 2005).

Crystallography and Molecular Interactions

- In crystallography, the compound is instrumental in understanding molecular interactions and structure. Errossafi et al. (2015) reported the crystal structure of a derivative, highlighting the planarity of the indole ring and its perpendicularity to the ethyl acetate group, a detail critical in understanding molecular interactions and stability (Errossafi, 2015).

Antimicrobial and Antiproliferative Activities

- The derivatives of this compound exhibit biological activities. Narayana et al. (2009) discussed the antimicrobial, antiinflammatory, and antiproliferative activities of heterocycles derived from 4-/5-/6-/7-nitro/5-fluoro/chloro/bromoindole-2-carbohydrazides, indicating its potential in drug development and disease treatment (Narayana, 2009).

Anticholinesterase Activity

- The compound's derivatives are explored for anticholinesterase activity, which is significant in treating neurodegenerative diseases like Alzheimer’s. Mirfazli et al. (2018) synthesized carbohydrazide indole-isoxazole hybrid derivatives and evaluated their in vitro anti-cholinesterase activity, demonstrating the compound's potential in therapeutic applications (Mirfazli, 2018).

Anticancer Properties and Tubulin Polymerization Inhibition

- A series of derivatives of the compound showed remarkable anticancer properties and the ability to inhibit tubulin polymerization, a therapeutic target in cancer treatment. Kazan et al. (2019) evaluated compounds for their antiproliferative activity against various cancer cell lines, demonstrating significant potential in cancer therapy (Kazan, 2019).

Molecular Docking and Drug Design

- The compound is involved in molecular docking studies to predict binding interactions with target proteins, essential for drug design and discovery. Reddy et al. (2022) synthesized a series of derivatives and conducted molecular docking studies, highlighting the compound's role in designing drugs with specific target interactions (Reddy, 2022).

Mechanism of Action

Target of Action

5-Chloro-1-methyl-1H-indole-2-carbohydrazide is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities .

Result of Action

Indole derivatives are known to have diverse biological activities, indicating that they can have a wide range of molecular and cellular effects .

properties

IUPAC Name |

5-chloro-1-methylindole-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O/c1-14-8-3-2-7(11)4-6(8)5-9(14)10(15)13-12/h2-5H,12H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCBFSPIYQUKAMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)C=C1C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-5-(oxiran-2-ylmethyl)-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2625867.png)

![N-(2-methoxyethyl)-6-[(4-{[(3-methoxyphenyl)sulfonyl]amino}phenyl)thio]nicotinamide](/img/structure/B2625870.png)

![Dimethyl 5,5-dicyano-2-hydroxy-6-[4-(methylsulfanyl)phenyl]-4-[4-(trifluoromethyl)phenyl]-1-cyclohexene-1,3-dicarboxylate](/img/structure/B2625872.png)

![7-(4-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2625874.png)

![3-(3-hydroxypropyl)-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2625877.png)

![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone oxime](/img/structure/B2625878.png)

![1-(4-Fluoro-3-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2625880.png)

![3-(4-fluorophenyl)-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2625881.png)

![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2625882.png)